molecular formula C14H12N4O B8122243 4-azido-N-benzylbenzamide

4-azido-N-benzylbenzamide

Cat. No.: B8122243
M. Wt: 252.27 g/mol
InChI Key: CDULCIWWEBFPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-azido-N-benzylbenzamide is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • GPR52 Agonists : Derivatives of 4-azido-N-benzylbenzamide, specifically 4-azolyl-benzamide derivatives, have shown promise as novel GPR52 agonists. These compounds exhibit excellent bioavailability and have been demonstrated to suppress methamphetamine-induced hyperlocomotion in mice, indicating potential therapeutic applications in neurology and psychiatry (Tokumaru et al., 2017).

  • Anticancer and Anti-inflammatory Applications : N-substituted benzamides, a category that includes this compound, can induce apoptosis and inhibit NFκB activation. This suggests their potential as radio- and chemo-sensitizers and anti-inflammatory compounds, particularly in targeting NFκB (Liberg et al., 1999).

  • Pharmaceutical Applications : The study of new benzamide derivatives, including this compound, has revealed their potential for pharmaceutical applications. These compounds exhibit unique properties suitable for proton transfer reactions and twisted intramolecular charge-transfer processes (Brozis et al., 1999).

  • Anticonvulsant Activity : Some 4-aminobenzamides have demonstrated anticonvulsant activity, suggesting potential applications in treating seizures. The compound d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showed high activity in mouse models compared to phenobarbital and phenytoin (Clark et al., 1984).

  • Synthesis of Quinazolinones : A novel method involving the palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed. This method, relevant to this compound, is beneficial for synthesizing 4-phenylquinazolinones, a compound of interest in pharmaceutical research (Hikawa et al., 2012).

Properties

IUPAC Name

4-azido-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULCIWWEBFPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Azidobenzoic acid (858 mg, 5.15 mmol), HOBt (704 mg, 5.15 mmol, 1.0 eq.) and benzylamine (0.745 ml, 6.70 mmol, 1.3 eq.) were dissolved in acetonitrile (6 ml) and DMF (6 ml), WSC (1.21 g, 6.19 mmol, 1.2 eq.) was added, and the mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated, dissolved in ethyl acetate (50 ml), washed with 5% aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated at 30° C. or below to give the title compound as a pale-yellow solid.
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858 mg
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704 mg
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0.745 mL
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6 mL
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1.21 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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